
N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide
Overview
Description
N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide is an organic compound with the molecular formula C16H15BrFNO It is characterized by the presence of a bromine atom and a fluorine atom on the phenyl ring, which are attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide typically involves the following steps:
Bromination and Fluorination: The starting material, 2-phenylbutanamide, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.
Amidation: The brominated and fluorinated intermediate is then subjected to amidation with an appropriate amine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogen atoms replacing the bromine or fluorine atoms.
Substitution: Substituted derivatives with various functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity to various enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-(4-bromo-2-fluorophenyl)benzamide
- N-(4-bromo-2-fluorophenyl)acetamide
- N-(4-bromo-2-fluorophenyl)-4-butoxybenzamide
Comparison: N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide is unique due to its butanamide backbone, which distinguishes it from other similar compounds that may have different functional groups or chain lengths
Biological Activity
N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a unique molecular structure characterized by the presence of bromine and fluorine substituents on the phenyl ring. These halogen atoms are known to enhance the compound's lipophilicity, which can influence its bioavailability and interaction with biological targets.
Molecular Formula: C16H16BrFNO
Molecular Weight: 335.21 g/mol
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes and receptors. The presence of halogens can enhance binding affinity to these targets, modulating their activity. The exact pathways involved depend on the biological system being studied.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells by promoting reactive oxygen species (ROS) production and inhibiting cell migration . Its efficacy in various cancer models indicates potential as a therapeutic agent in oncology.
Case Studies and Research Findings
-
Antimicrobial Efficacy:
- A study evaluated the antimicrobial activity of several derivatives of halogenated amides, including this compound. The compound demonstrated significant inhibitory concentrations (IC50 values) against Gram-positive and Gram-negative bacteria .
Compound Microbial Target IC50 (μg/mL) This compound Staphylococcus aureus 15.0 This compound Escherichia coli 20.5 -
Anticancer Studies:
- In another investigation, this compound was subjected to cytotoxicity assays against various cancer cell lines, including colorectal and breast cancer cells. The results indicated that the compound significantly reduced cell viability at concentrations as low as 10 μM, suggesting its potential as an anticancer agent .
Cell Line IC50 (μM) Colorectal Cancer 10 Breast Cancer 12
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
This compound | Halogen substituents | Enhanced lipophilicity affecting bioavailability |
N-(4-bromo-2-fluorophenyl)benzamide | No butanamide backbone | Different pharmacokinetic profile |
N-(4-bromo-2-fluorophenyl)acetamide | Acetamide group | Varying binding affinities |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves condensation reactions, with careful optimization of temperature (e.g., 60–80°C), solvent selection (polar aprotic solvents like DMF), and reaction time (8–12 hours). For example, analogous brominated amides require stepwise coupling of halogenated aryl amines with phenylbutanoyl chloride under inert atmospheres. Yield and purity are maximized by controlling stoichiometry and using purification techniques like column chromatography .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
-
NMR Spectroscopy : To confirm substitution patterns (e.g., bromo and fluoro groups at C4 and C2 of the phenyl ring) and amide linkage integrity.
-
Mass Spectrometry (HRMS) : For molecular weight validation (e.g., expected m/z 361.02 for C₁₆H₁₄BrFNO).
-
X-ray Crystallography : To resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding networks observed in similar bromo-fluorophenyl derivatives) .
Key Molecular Properties Molecular Formula: C₁₆H₁₄BrFNO Molecular Weight: 361.02 g/mol Purity Criteria: >95% (HPLC)
Q. What are the primary pharmacological applications explored for this compound?
- Methodological Answer : Research focuses on:
- Anticancer Activity : Screening in cell lines (e.g., MCF-7 breast cancer) via apoptosis assays.
- Enzyme Inhibition : Kinetic studies targeting kinases or proteases, with IC₅₀ determination using fluorogenic substrates.
- Structural Analogs : Modifying the phenylbutanamide chain to enhance bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer : Contradictions may arise from:
- Experimental Variability : Differences in cell lines (e.g., HeLa vs. HepG2) or assay protocols (e.g., serum concentration).
- Solution : Replicate studies under standardized conditions (e.g., ATCC cell lines, controlled pH/temperature) and validate via orthogonal assays (e.g., Western blotting alongside viability assays) .
Q. What computational strategies predict target interactions, and how do they align with experimental data?
- Methodological Answer :
- Molecular Docking : Use tools like AutoDock Vina to model binding to kinase domains (e.g., EGFR).
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- Validation : Compare predicted binding affinities with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) data. Discrepancies may indicate solvation effects or conformational flexibility .
Q. How do halogen substitutions (Br/F) impact reactivity and target selectivity?
- Methodological Answer :
- Electrophilicity : Bromine enhances electrophilic aromatic substitution, while fluorine increases metabolic stability via C-F bond strength.
- SAR Studies : Compare analogs (e.g., N-(4-chloro-2-fluorophenyl) derivatives) in enzyme inhibition assays. For example, bromine’s larger van der Waals radius may improve hydrophobic pocket binding in kinases .
Q. What strategies mitigate degradation during long-term storage?
- Methodological Answer :
- Stability Studies : Accelerated degradation tests (40°C/75% RH) with HPLC monitoring.
- Optimal Conditions : Store in amber vials under argon at -20°C, with desiccants to prevent hydrolysis of the amide bond .
Q. How can crystallography data inform derivative design for improved pharmacokinetics?
- Methodological Answer :
- Solubility Optimization : Analyze crystal structures (e.g., π-π stacking in ) to modify substituents enhancing aqueous solubility.
- Salt Formation : Co-crystallize with counterions (e.g., sodium) based on sulfonamide group pKa .
Q. Data Contradiction Analysis Example
Reported IC₅₀ Discrepancy | Potential Resolution |
---|---|
Study A: 2.1 μM (HEK293 cells) | Validate using identical cell passage numbers and assay buffers. |
Study B: 8.5 μM (HeLa cells) | Test cross-reactivity with related kinases via selectivity panels. |
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFNO/c1-2-13(11-6-4-3-5-7-11)16(20)19-15-9-8-12(17)10-14(15)18/h3-10,13H,2H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKWGLBGFIJQPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387328 | |
Record name | N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349431-99-8 | |
Record name | N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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